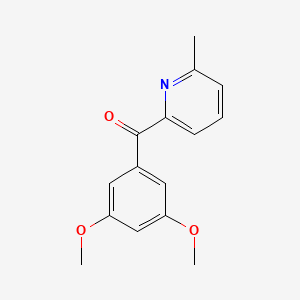

2-(3,5-Dimethoxybenzoyl)-6-methylpyridin

Übersicht

Beschreibung

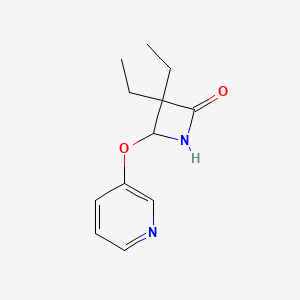

The compound is a derivative of benzoyl pyridine, which is a type of organic compound. It contains a benzoyl group (a benzene ring attached to a carbonyl group) and a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom .

Synthesis Analysis

While specific synthesis methods for “2-(3,5-Dimethoxybenzoyl)-6-methylpyridine” were not found, benzamide compounds (which are structurally similar) can be synthesized from dimethoxybenzoic acid or acetoxy-methylbenzoic acid and amine derivatives .Chemical Reactions Analysis

Specific chemical reactions involving “2-(3,5-Dimethoxybenzoyl)-6-methylpyridine” were not found in the search results .Wissenschaftliche Forschungsanwendungen

Pharmazeutische Forschung: Antioxidative Eigenschaften

Diese Verbindung wurde auf ihre antioxidativen Eigenschaften untersucht, die in der pharmazeutischen Forschung von entscheidender Bedeutung sind. Antioxidantien spielen eine wichtige Rolle beim Schutz von Zellen vor oxidativem Stress, der zu chronischen Krankheiten wie Krebs und Herzerkrankungen führen kann . Die Struktur von 2-(3,5-Dimethoxybenzoyl)-6-methylpyridin deutet auf eine potenzielle Wirksamkeit bei der Abwehr freier Radikale hin, was zu seinen antioxidativen Eigenschaften beiträgt.

Antibakterielle und antimikrobielle Anwendungen

Forschungsergebnisse zeigen, dass Derivate von this compound antibakterielle und antimikrobielle Aktivitäten aufweisen . Diese Eigenschaften sind für die Entwicklung neuer Antibiotika und Antiseptika unerlässlich, insbesondere angesichts der zunehmenden Antibiotikaresistenz.

Chemische Synthese: Zwischenprodukt für komplexe Moleküle

Die Verbindung dient als Zwischenprodukt bei der Synthese komplexerer Moleküle. Ihre Benzoyl- und Pyridinkomponenten machen sie zu einem vielseitigen Vorläufer in der organischen Synthese, der zu verschiedenen Endprodukten führt, die in der pharmazeutischen Chemie und Materialwissenschaft verwendet werden .

Enzymhemmung: Acetylcholinesterase-Inhibitor

Sie wurde als potenter Inhibitor des Enzyms Acetylcholinesterase identifiziert. Dieses Enzym ist ein Ziel für Medikamente zur Behandlung von Erkrankungen wie Alzheimer, bei denen Acetylcholinesterase-Inhibitoren dazu beitragen können, den Neurotransmitterspiegel im Gehirn zu erhöhen.

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 2’-deoxy-2’-[(3,5-dimethoxybenzoyl)amino]-n-[(1r)-1,2,3,4-tetrahydro-1-naphthalenyl]adenosine, have been found to interact with glyceraldehyde-3-phosphate dehydrogenase, a key enzyme in the glycolytic pathway .

Mode of Action

Based on its structural similarity to other compounds, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .

Biochemical Pathways

If it does interact with glyceraldehyde-3-phosphate dehydrogenase as suggested, it could potentially influence the glycolytic pathway .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine . .

Biochemische Analyse

Biochemical Properties

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes such as glyceraldehyde-3-phosphate dehydrogenase, which is involved in glycolysis . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting or modulating its activity. Additionally, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine can interact with proteins involved in cell signaling pathways, influencing various biochemical processes.

Cellular Effects

The effects of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine on cellular processes are diverse and depend on the type of cells being studied. In cancer cells, for example, this compound has been observed to inhibit cell proliferation by interfering with cell signaling pathways and gene expression . It can also affect cellular metabolism by modulating the activity of key metabolic enzymes. Furthermore, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine has been shown to induce apoptosis in certain cell types, highlighting its potential as an anti-cancer agent.

Molecular Mechanism

At the molecular level, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine exerts its effects through several mechanisms. One of the primary mechanisms involves binding to specific biomolecules, such as enzymes and receptors, thereby inhibiting their activity . This compound can also modulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine may influence cellular signaling pathways by altering the phosphorylation status of key signaling proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine in laboratory settings are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions, but it may degrade over time when exposed to light or extreme temperatures . Long-term exposure to 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine in in vitro and in vivo studies has revealed potential cumulative effects on cellular metabolism and function.

Dosage Effects in Animal Models

The effects of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve a therapeutic effect without causing significant toxicity. These findings highlight the importance of dosage optimization in the development of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine as a potential therapeutic agent.

Metabolic Pathways

2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and subsequent conjugation with glucuronic acid or sulfate . These metabolic processes influence the compound’s bioavailability and clearance from the body. Additionally, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine can affect metabolic flux and alter the levels of key metabolites in cells.

Transport and Distribution

The transport and distribution of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, such as organic anion transporters . Once inside the cell, 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine can bind to intracellular proteins, influencing its localization and accumulation. These interactions play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine is an important factor that influences its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through the presence of targeting signals or post-translational modifications . The localization of 2-(3,5-Dimethoxybenzoyl)-6-methylpyridine within these compartments can affect its interactions with biomolecules and its overall biological activity.

Eigenschaften

IUPAC Name |

(3,5-dimethoxyphenyl)-(6-methylpyridin-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-5-4-6-14(16-10)15(17)11-7-12(18-2)9-13(8-11)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPYQPJGEJNVBRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701221199 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187163-21-8 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187163-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-2-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701221199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

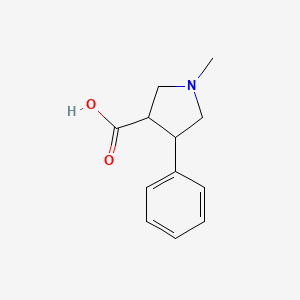

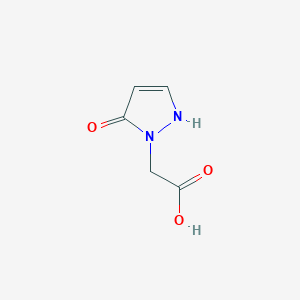

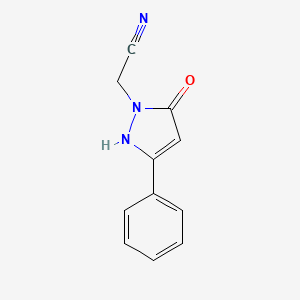

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)ethan-1-ol](/img/structure/B1370092.png)